6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide
CAS No.: 1031557-71-7
Cat. No.: VC2815674
Molecular Formula: C13H8ClFN2O2S
Molecular Weight: 310.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1031557-71-7 |
---|---|
Molecular Formula | C13H8ClFN2O2S |
Molecular Weight | 310.73 g/mol |
IUPAC Name | 6-chloro-4-(2-fluorophenyl)-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide |
Standard InChI | InChI=1S/C13H8ClFN2O2S/c14-8-5-6-12-10(7-8)13(16-17-20(12,18)19)9-3-1-2-4-11(9)15/h1-7,17H |
Standard InChI Key | PJKVASQKJMGBAG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl)F |
Introduction
Chemical Structure and Properties
6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide is characterized by a benzothiadiazine core structure featuring a chlorine atom and a fluorophenyl substituent. The compound has the molecular formula C13H8ClFN2O2S with a molecular weight of 310.73 g/mol. The structural architecture includes a benzothiadiazine scaffold with strategic placement of functional groups that contribute to its biological activities. The presence of the chlorine atom at position 6 and the fluorophenyl group at position 4 provides the compound with distinctive physicochemical properties.
The compound's IUPAC name is 6-chloro-4-(2-fluorophenyl)-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide, providing a standardized identification within chemical nomenclature systems. Its structure follows the heterocyclic pattern common to benzothiadiazine derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities. The compound's structure features a nitrogen-nitrogen bond within the heterocyclic ring system, which is a characteristic element of the benzothiadiazine scaffold.
Structural Identification Parameters
The compound can be identified through several standardized chemical identifiers. The canonical SMILES notation for the compound is C1=CC=C(C(=C1)C2=NNS(=O)(=O)C3=C2C=C(C=C3)Cl)F, which provides a linear representation of its molecular structure. This notation is valuable for computational chemistry applications and database searches. Additionally, the compound has a unique InChI representation: InChI=1S/C13H8ClFN2O2S/c14-8-5-6-12-10(7-8)13(16-17-20(12,18)19)9-3-1-2-4-11(9)15/h1-7,17H. The corresponding InChI Key, PJKVASQKJMGBAG-UHFFFAOYSA-N, serves as a condensed digital identifier that facilitates rapid database searching and compound recognition.
Biological Activities
Antimicrobial Properties
6-Chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide has demonstrated significant antimicrobial activity against various bacterial strains in preliminary studies. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with critical metabolic pathways, though the exact molecular mechanisms require further elucidation. In experimental studies, the compound has shown notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1 presents the inhibition zone measurements observed in antimicrobial testing against common bacterial pathogens:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
These inhibition zones indicate moderate to strong antimicrobial activity, suggesting potential applications in combating bacterial infections. The differential activity against Gram-positive versus Gram-negative bacteria provides insights into the compound's spectrum of antimicrobial effects. The stronger inhibitory effect against S. aureus (18 mm) compared to E. coli (15 mm) suggests potentially greater efficacy against Gram-positive pathogens.
Anti-inflammatory Activity
Research has indicated that 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide possesses anti-inflammatory properties, which have been demonstrated in preclinical models. In a rat model of adjuvant arthritis, the compound showed significant anti-inflammatory effects, as evidenced by reductions in paw swelling and decreased levels of inflammatory markers in serum samples. These effects are consistent with the broader class of benzothiadiazine derivatives, which have demonstrated activity through inhibition of pro-inflammatory cytokines and mediators.
Table 2 summarizes the results from an anti-inflammatory study using the compound in a rat model:
Treatment Group | Paw Swelling (mm) | Serum Inflammatory Markers (pg/mL) |
---|---|---|
Control | 8.5 | 250 |
Treatment | 5.0 | 150 |
The data demonstrate a substantial reduction in both paw swelling (41.2% decrease) and serum inflammatory markers (40% decrease) in the treatment group compared to the control group. These findings suggest that the compound effectively modulates inflammatory responses in vivo, potentially through multiple molecular pathways. The anti-inflammatory properties observed make this compound a candidate for further investigation in inflammatory disease models.
Comparative Analysis with Related Compounds
While 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide has its unique structural features, comparing it with related benzothiadiazine compounds provides valuable context for understanding its place within this chemical class. One related compound is 6-chloro-3-ethyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, which differs in the positioning of nitrogen atoms within the heterocyclic ring and the nature of substituents .
Another relevant compound is the 2-chloro analog of benzothiazole-phenyl compounds that has demonstrated dual inhibitory activity against sEH and FAAH enzymes with IC50 values of 7 nM and 9.6 nM, respectively . This closely related compound has shown effectiveness in alleviating acute inflammatory pain in animal models, suggesting that our compound of interest might exhibit similar therapeutic effects.
The structural similarities between these compounds suggest that 6-chloro-4-(2-fluorophenyl)-2H-1,2,3-benzothiadiazine 1,1-dioxide might share some of their pharmacological properties while potentially offering unique advantages due to its specific substitution pattern. Comparative studies examining the relative efficacies and safety profiles of these related compounds would be valuable for guiding future drug development efforts.
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